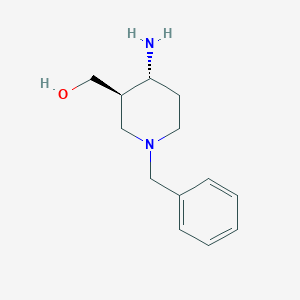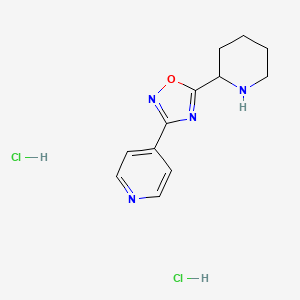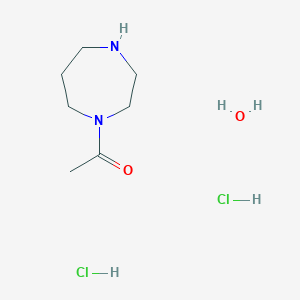![molecular formula C6H16Cl2N4O B7971253 [2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride hydrate](/img/structure/B7971253.png)
[2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride hydrate is a chemical compound with the molecular formula C6H16Cl2N4O and a molecular weight of 231.12 g/mol . This compound is a derivative of triazole, a five-membered ring containing three nitrogen atoms, which is known for its diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Preparation Methods
The synthesis of [2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride hydrate typically involves the reaction of 4-ethyl-4H-1,2,4-triazole with ethylene diamine under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The final product is then purified and crystallized to obtain the hydrate form .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
[2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives using reducing agents like sodium borohydride.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or acetonitrile. Major products formed from these reactions include N-oxides, dihydrotriazoles, and halogenated triazoles.
Scientific Research Applications
[2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Mechanism of Action
The mechanism of action of [2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride hydrate involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds to [2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethyl]amine dihydrochloride hydrate include:
[2-(3-Pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethanamine dihydrochloride hydrate]: This compound has a pyridine ring instead of an ethyl group, which can alter its chemical and biological properties.
[1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride]: The isopropyl group provides different steric and electronic effects compared to the ethyl group.
[1-(4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl)ethanamine dihydrochloride]: The presence of a methoxyethyl group can influence the compound’s solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern on the triazole ring, which can affect its interaction with biological targets and its overall chemical reactivity.
Properties
IUPAC Name |
2-(4-ethyl-1,2,4-triazol-3-yl)ethanamine;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4.2ClH.H2O/c1-2-10-5-8-9-6(10)3-4-7;;;/h5H,2-4,7H2,1H3;2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBOVBNDPFTVKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1CCN.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Potassium trifluoro[4-(2-methoxy-2-oxoethoxy)phenyl]boranuide](/img/structure/B7971172.png)




![(2E)-3-(4-chlorophenyl)-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B7971203.png)


![(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B7971214.png)

![1-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride hydrate](/img/structure/B7971243.png)
![{[1-(3-Chlorophenyl)-3-pyrrolidinyl]methyl}amine hydrochloride dihydrate](/img/structure/B7971261.png)
![1-[1-(2-Fluorobenzyl)-3-pyrrolidinyl]methanamine dihydrochloride hydrate](/img/structure/B7971268.png)

